2-(4-bromophenyl)-N-((tetrahydrofuran-2-yl)methyl)-2H-tetrazole-5-carboxamide
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Overview
Description
2-(4-bromophenyl)-N-((tetrahydrofuran-2-yl)methyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenyl group, a tetrahydrofuran moiety, and a tetrazole ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-((tetrahydrofuran-2-yl)methyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom at the para position.
Introduction of the tetrahydrofuran moiety: The bromophenyl intermediate is then reacted with a tetrahydrofuran derivative under specific conditions to form the desired intermediate.
Tetrazole ring formation: The final step involves the cyclization of the intermediate with azide compounds to form the tetrazole ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques to ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-((tetrahydrofuran-2-yl)methyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove or alter specific functional groups within the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as methoxy or tert-butyl groups.
Scientific Research Applications
2-(4-bromophenyl)-N-((tetrahydrofuran-2-yl)methyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-((tetrahydrofuran-2-yl)methyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group and tetrazole ring are believed to play crucial roles in its biological activity by binding to target proteins and enzymes, thereby modulating their function. The tetrahydrofuran moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-((tetrahydrofuran-2-yl)methyl)-2H-tetrazole-5-carboxamide: Similar structure with a chlorine atom instead of bromine.
2-(4-fluorophenyl)-N-((tetrahydrofuran-2-yl)methyl)-2H-tetrazole-5-carboxamide: Similar structure with a fluorine atom instead of bromine.
2-(4-methylphenyl)-N-((tetrahydrofuran-2-yl)methyl)-2H-tetrazole-5-carboxamide: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(4-bromophenyl)-N-((tetrahydrofuran-2-yl)methyl)-2H-tetrazole-5-carboxamide imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This distinguishes it from similar compounds with different substituents.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-(oxolan-2-ylmethyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN5O2/c14-9-3-5-10(6-4-9)19-17-12(16-18-19)13(20)15-8-11-2-1-7-21-11/h3-6,11H,1-2,7-8H2,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBYTBAONNEQPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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